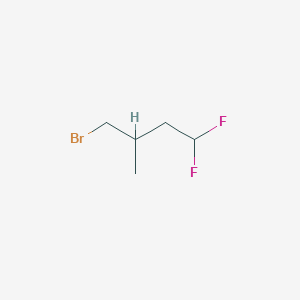

4-Bromo-1,1-difluoro-3-methylbutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

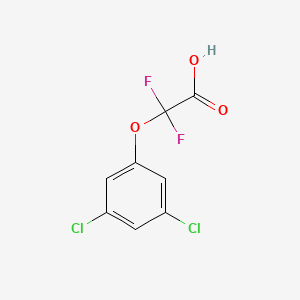

“4-Bromo-1,1-difluoro-3-methylbutane” is an organic compound with the IUPAC name 4-bromo-1,1-difluoro-3-methylbutane . It has a molecular weight of 187.03 . This compound falls under the category of alkanes, which are hydrocarbons having no double or triple bond functional groups .

Synthesis Analysis

The synthesis of “4-Bromo-1,1-difluoro-3-methylbutane” could potentially involve bromination reactions of alkenes . Bromination of alkenes by dibromine and dealkylation of aromatic ethers by boron tribromide are common methods . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes, and ketones .Molecular Structure Analysis

The InChI code for “4-Bromo-1,1-difluoro-3-methylbutane” is 1S/C5H9BrF2/c1-4(3-6)2-5(7)8/h4-5H,2-3H2,1H3 . This code provides a unique, unambiguous representation of the compound’s molecular structure .Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-1,1-difluoro-3-methylbutane” could potentially include bromination reactions of alkenes . For example, the use of Selectfluor as an oxidant and tetrabutylammonium bromide/chloride salts as a halogen source enables a metal-free and molecular halogen reagent-free dihomohalogenation methodology .Aplicaciones Científicas De Investigación

Photoactive Materials

4-Bromo-1,1-difluoro-3-methylbutane: has been investigated for its photoactive properties. While the pure crystalline form does not exhibit photoactivity due to tight packing, it shows absorption bands in the visible region when dissolved in solution. This behavior aligns with expectations for ortho-fluoroazobenzene compounds .

Organic Synthesis and Leaving Groups

The presence of bromine and fluorine atoms in this compound suggests potential applications in organic synthesis. The electron-withdrawing properties of these elements make it suitable for use as a leaving group in chemical reactions.

Antifungal Properties

In a study, synthetic dimethyl-4-bromo-1,1-difluoro-3-methylbutane (referred to as BQ-03) was found to interact with specific amino acids in proteins. For instance, it actively interacts with THR-221 and THR-222, along with GLY-220. Such interactions could have implications in antifungal applications .

Chromatography and Mass Spectrometry

While not directly related to the compound itself, Avantor, a supplier of laboratory chemicals, provides resources for chromatography and mass spectrometry applications. These techniques are widely used in scientific research and analysis .

Safety and Hazards

“4-Bromo-1,1-difluoro-3-methylbutane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

4-bromo-1,1-difluoro-3-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrF2/c1-4(3-6)2-5(7)8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTECMPOOTPVUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,1-difluoro-3-methylbutane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)

![N-benzyl-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2764573.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764577.png)

![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)